N-(2-methylquinolin-8-yl)-3-(propan-2-yloxy)benzamide
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Overview
Description
N-(2-methylquinolin-8-yl)-3-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 2-position and a benzamide moiety substituted with a propan-2-yloxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)-3-(propan-2-yloxy)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Nitration and Reduction: The 2-methylquinoline is then nitrated to form 2-methyl-8-nitroquinoline, which is subsequently reduced to 2-methyl-8-aminoquinoline.
Formation of Benzamide Derivative: The 2-methyl-8-aminoquinoline is reacted with 3-(propan-2-yloxy)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-8-yl)-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by:
Binding to DNA: Intercalating into DNA strands, thereby disrupting DNA replication and transcription processes.
Inhibiting Enzymes: Inhibiting key enzymes involved in cellular processes, such as topoisomerases and kinases.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylquinolin-8-yl)-4-(propan-2-yloxy)benzamide: A closely related compound with a similar structure but different substitution pattern on the benzamide moiety.
2-methylquinoline: The parent compound without the benzamide and propan-2-yloxy groups.
3-(propan-2-yloxy)benzoic acid: The benzamide precursor used in the synthesis.
Uniqueness
N-(2-methylquinolin-8-yl)-3-(propan-2-yloxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methylquinolin-8-yl)-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)24-17-8-4-7-16(12-17)20(23)22-18-9-5-6-15-11-10-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNIDDMXOHDEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)OC(C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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